REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.[Cl:8][C:9]1[CH:14]=[CH:13]C=[CH:11][CH:10]=1.CN(C)C=[O:18]>>[Cl:8][C:9]1[CH:14]=[CH:13][C:7]([C:6]#[N+:3][O-:18])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
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Type
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product
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Smiles
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ClC1=CC=C(C#[N+][O-])C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |